

Norfloxacin-d5: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Norfloxacin-d5

Cat. No.: B3026098

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Norfloxacin-d5**, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies. **Norfloxacin-d5** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Norfloxacin in biological matrices using mass spectrometry.

Core Physical and Chemical Data

The fundamental physical and chemical properties of **Norfloxacin-d5** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Norfloxacin-d5

Property	Value
Chemical Name	1-(ethyl-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
CAS Number	1015856-57-1
Molecular Formula	C ₁₆ H ₁₃ D ₅ FN ₃ O ₃
Molecular Weight	324.36 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	Approximately 221°C (for non-deuterated Norfloxacin)
Boiling Point	Not applicable (decomposes)
Form	Solid

Note: The melting point is for the non-deuterated form of Norfloxacin. The melting point of **Norfloxacin-d5** is expected to be very similar.

Table 2: Solubility Profile of Norfloxacin-d5

Solvent	Solubility
Water	Very slightly soluble
Ethanol	Very slightly soluble
Methanol	Very slightly soluble
Chloroform	Slightly soluble
DMSO	Soluble
Glacial Acetic Acid	Freely soluble

Experimental Protocols

The determination of the physical and chemical properties of **Norfloxacin-d5** involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Protocol:

- **Preparation:** An excess amount of **Norfloxacin-d5** is added to a known volume of the solvent of interest in a sealed container.
- **Equilibration:** The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 μm PTFE) to obtain a clear, saturated solution.
- **Quantification:** The concentration of **Norfloxacin-d5** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
- **Data Reporting:** The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and assessing the isotopic and chemical purity of **Norfloxacin-d5**.

Protocol:

- **Sample Preparation:** A small amount of **Norfloxacin-d5** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
- **Spectral Analysis:** The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the molecular structure. The absence of signals corresponding to the ethyl protons and the presence of signals characteristic of the deuterated ethyl group confirm the isotopic labeling. The purity is assessed by the absence of signals from impurities.

Molecular Weight Confirmation and Quantification by Mass Spectrometry (MS)

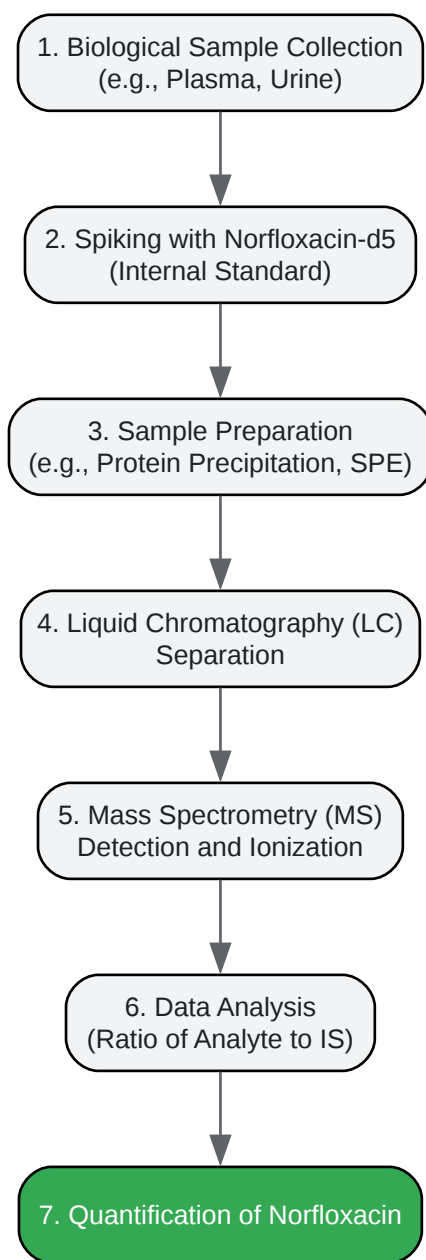
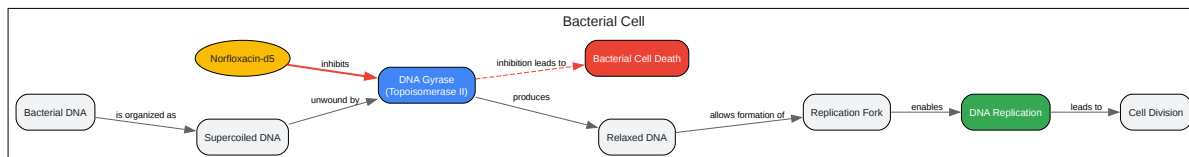
Mass spectrometry is crucial for confirming the molecular weight of **Norfloxacin-d5** and is the primary technique for its use as an internal standard.

Protocol:

- **Sample Introduction:** A solution of **Norfloxacin-d5** is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- **Mass Analysis:** The mass-to-charge ratio (m/z) of the molecular ion is determined. For **Norfloxacin-d5**, the expected $[\text{M}+\text{H}]^+$ ion would be at m/z 325.18, confirming the incorporation of five deuterium atoms.
- **Fragmentation Analysis (MS/MS):** Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural confirmation.
- **Quantification:** In its role as an internal standard, a known amount of **Norfloxacin-d5** is added to samples containing Norfloxacin. The ratio of the signal intensity of the analyte to the internal standard is used to construct a calibration curve for accurate quantification.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Norfloxacin, and by extension its deuterated analog, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, Norfloxacin stabilizes the transient double-strand breaks created by the enzymes, leading to the inhibition of DNA replication and ultimately bacterial cell death.



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- To cite this document: BenchChem. [Norfloxacin-d5: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026098#norfloxacin-d5-physical-and-chemical-properties]

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